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Introduction

Next-generation sequencing (NGS) has revolutionized the field of microbial genomics,
providing an unprecedented level of detail into the evolution, pathogenesis, and antimicrobial
resistance of bacterial pathogens. For the genus Yersinia, which includes the causative agents
of plague (Yersinia pestis), yersiniosis (Yersinia enterocolitica and Yersinia
pseudotuberculosis), this technology has become an indispensable tool. Whole-genome
sequencing (WGS) of Yersinia isolates enables comprehensive comparative genomics, high-
resolution outbreak tracking, and the identification of virulence factors and antibiotic resistance
determinants, thereby informing public health responses, clinical diagnostics, and the
development of novel therapeutics.

These application notes provide an overview of the key applications of NGS in Yersinia
genomics and detailed protocols for laboratory and bioinformatics workflows.

Key Applications of NGS in Yersinia Genomics
Comparative Genomics and Evolutionary Studies

NGS allows for detailed comparisons of entire genomes from different Yersinia species and
strains. This has provided critical insights into the evolutionary history of the genus, including
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the recent emergence of Y. pestis from Y. pseudotuberculosis.[1] Comparative analyses help to
identify genetic features responsible for the colonization of specific hosts and the horizontal
transfer of virulence determinants.[2] By comparing pathogenic and non-pathogenic members
of the Yersinia genus, researchers can pinpoint genes and genomic rearrangements that
contribute to virulence.[2][3]

Outbreak Investigation and Surveillance

WGS offers the highest possible resolution for molecular epidemiology. By identifying single
nucleotide polymorphisms (SNPs) and other genetic variations between isolates, NGS can be
used to accurately trace the transmission routes of Yersinia during an outbreak. Core genome
multilocus sequence typing (cgMLST) schemes based on WGS data provide a standardized
and highly granular method for subtyping isolates, which is crucial for both national and
international surveillance and outbreak detection.[4][5]

Identification of Virulence Factors

NGS is a powerful tool for identifying and characterizing the "virulome" of Yersinia strains.[6][7]
By sequencing the entire genome, researchers can identify known and novel virulence genes,
including those encoding toxins, adhesion factors, and secretion systems like the Type Il
Secretion System (T3SS), which is critical for the pathogenesis of pathogenic Yersinia species.
[6][8] This information is vital for understanding how these bacteria cause disease and for the
development of targeted therapies and vaccines.

Antimicrobial Resistance (AMR) Analysis

The rise of antimicrobial resistance is a major global health threat. NGS enables the rapid and
comprehensive identification of AMR genes and mutations in Yersinia isolates.[9][10] By
analyzing the genomic data, it is possible to predict the antimicrobial susceptibility profile of a
strain, which can guide clinical treatment decisions.[9][10] Furthermore, NGS can identify the
mobile genetic elements, such as plasmids, that carry and spread AMR genes.[10]

Experimental Protocols
Protocol 1: Genomic DNA Extraction from Yersinia
Species
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This protocol is optimized for the extraction of high-quality genomic DNA from pure cultures of
Yersinia species, suitable for NGS applications. It is based on the use of the QIAGEN
DNeasy® Blood & Tissue Kit.

Materials:

Pure overnight culture of Yersinia in an appropriate broth (e.g., Tryptic Soy Broth - TSB).

* QIAGEN DNeasy® Blood & Tissue Kit (containing Buffer ATL, Proteinase K, Buffer AL, Buffer
AW1, Buffer AW2, Buffer AE, and DNeasy Mini spin columns).

o Sterile 1.5 ml or 2.0 ml microcentrifuge tubes.
e Microcentrifuge.
» Water bath or heat block at 56°C and 70°C.
o Ethanol (96-100%).
e Vortex mixer.
Procedure:
o Cell Harvesting:
o Transfer 1.0 ml of the overnight bacterial culture to a sterile 1.5 ml microcentrifuge tube.
o Centrifuge at 7,500 rpm for 5 minutes to pellet the cells.
o Carefully discard the supernatant.
o Lysis:
o Resuspend the cell pellet in 180 pl of Buffer ATL by vortexing.

o Add 20 pl of Proteinase K, mix thoroughly by vortexing, and incubate at 56°C for 1-3
hours, or until the cells are completely lysed. Vortex occasionally during incubation.

e DNA Binding:
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o Vortex for 15 seconds. Add 200 ul of Buffer AL to the sample and mix thoroughly by
vortexing.

o Add 200 pl of ethanol (96-100%) and mix again thoroughly by vortexing.

e Column Purification:

o Pipette the mixture from the previous step into a DNeasy Mini spin column placed in a 2
ml collection tube.

o Centrifuge at 26000 x g (8000 rpm) for 1 minute. Discard the flow-through and the
collection tube.

e Washing:

o Place the spin column in a new 2 ml collection tube. Add 500 pl of Buffer AW1 and
centrifuge for 1 minute at 26000 x g (8000 rpm). Discard the flow-through and the
collection tube.

o Place the spin column in a new 2 ml collection tube. Add 500 pl of Buffer AW2 and
centrifuge for 3 minutes at 20,000 x g (14,000 rpm) to dry the membrane.

e Elution:
o Place the DNeasy Mini spin column in a clean 1.5 ml microcentrifuge tube.
o Add 100 pl of Buffer AE directly onto the DNeasy membrane.

o Incubate at room temperature for 1 minute, and then centrifuge for 1 minute at >6000 x g
(8000 rpm) to elute the DNA.

e Quality Control:

o Quantify the extracted DNA using a fluorometric method (e.g., Qubit) to determine the
concentration.

o Assess the purity of the DNA by measuring the A260/280 and A260/230 ratios using a
spectrophotometer (e.g., NanoDrop). Pure DNA should have an A260/280 ratio of ~1.8
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and an A260/230 ratio between 2.0-2.2.

Protocol 2: Illumina NGS Library Preparation using
Nextera XT

This protocol describes the preparation of sequencing libraries from Yersinia genomic DNA
using the lllumina Nextera XT DNA Library Prep Kit, which is well-suited for small genomes.

Materials:

Purified genomic DNA (from Protocol 1).

« lllumina Nextera XT DNA Library Prep Kit (containing Tagment DNA Buffer, Amplicon
Tagment Mix, Neutralize Tagment Buffer, Nextera PCR Master Mix).

» Nextera XT Index Kit (containing index primers).
e Agencourt AMPure XP beads.
o Freshly prepared 80% ethanol.
e Magnetic stand.
e Thermal cycler.
¢ Microcentrifuge.
e 96-well PCR plates.
Procedure:
o Tagmentation:
o Normalize the input genomic DNA to a concentration of 0.2 ng/pl.

o In a 96-well PCR plate, combine 10 pl of Tagment DNA Buffer, 5 ul of Amplicon Tagment
Mix, and 5 pl of the normalized DNA (1 ng total).
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o Seal the plate, vortex briefly, and centrifuge to collect the contents.

o Place the plate in a thermal cycler and run the following program: 55°C for 5 minutes, then
hold at 10°C.

e Neutralization:
o Add 5 pl of Neutralize Tagment Buffer to each well.
o Seal the plate, vortex, and centrifuge.
o Incubate at room temperature for 5 minutes.
o PCR Amplification:
o Add 15 pul of Nextera PCR Master Mix to each well.

o Add 5 pl of the appropriate Index 1 (i7) primer and 5 pul of the Index 2 (i5) primer to each
well.

o Seal the plate, vortex, and centrifuge.

o Perform PCR in a thermal cycler with the following program: 72°C for 3 minutes; 95°C for
30 seconds; 12 cycles of (95°C for 10 seconds, 55°C for 30 seconds, 72°C for 30
seconds); 72°C for 5 minutes; hold at 10°C.

e PCR Clean-Up:
o Add 30 pl of well-mixed AMPure XP beads to each well.
o Seal the plate, vortex, and incubate at room temperature for 5 minutes.
o Place the plate on a magnetic stand until the liquid is clear.
o Carefully remove and discard the supernatant.

o With the plate on the magnetic stand, add 200 pl of freshly prepared 80% ethanol to each
well and incubate for 30 seconds. Remove and discard the ethanol. Repeat this wash step
once.
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o Allow the beads to air-dry for 15 minutes.

e Library Elution and Normalization:

o Remove the plate from the magnetic stand and add 52.5 pl of Resuspension Buffer to

each well.

o Seal the plate, vortex, and incubate at room temperature for 2 minutes.

o Place the plate back on the magnetic stand until the liquid is clear.

o Carefully transfer 50 pl of the supernatant (the purified library) to a new plate.

e Library Pooling and Sequencing:

o Quantify the final libraries using a fluorometric method.

o Pool the libraries in equimolar concentrations.

o The pooled library is now ready for sequencing on an lllumina platform according to the

manufacturer's instructions.

Data Presentation

Table 1: Representative Genomic Features of Pathogenic Yersinia Species

Feature

Yersinia pestis

Yersinia
pseudotuberculosi

Yersinia
enterocolitica

S

Genome Size (Mb) 4.6 4.7 4.6
G+C Content (%) 47.6 47.5 47.2
Number of Plasmids 3-5 1-2 1-2
Key Virulence

] pCD1, pMT1, pPCP1 pYV (pCD1) pYV
Plasmids
Number of CDS ~4,000 ~4,200 ~4,100
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Table 2: Example of Antimicrobial Resistance Gene Profile from a Multidrug-Resistant .
enterocolitica Isolate

Antimicrobial Class Resistance Gene Detected Predicted Phenotype

Beta-lactams blaTEM-1 Ampicillin Resistance

Aminoglycosides aph(3")-Ib, aph(6)-1d Streptomycin Resistance

Tetracyclines tet(A) Tetracycline Resistance

Sulfonamides sul2 Sulfamethoxazole Resistance

Phenicols catAl Chloramphenicol Resistance
Visualizations

Experimental and Bioinformatic Workflows

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

‘Wet Lab Procedures Bioinformatics Analysis

— Genomic DNA DNA Quality NGS Library Library Quality . Data Transfer,,_| Raw Sequencing Read Quality Genome Genome Downstream
Yersinia Culture [== ™'p raction > Control Preparation Control Sy Reads Control Assembly Annotation Analyses

Raw Reads (FASTQ)

)

Quality Control & Trimming

(Fastp)
De Novo Assembly
(SPAdes)
Assembly QC Genome Annotation
(QUAST) (Prokka)
v | D&wnstream A&\alysis
MLST Typing AMR Gene Detection Virulence Factor ID Phylogenetic Analysis
(MLST) (ResFinder) (VFDB) (Roary, IQ-TREE)

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Yersinia

Xpresses

Type III
Secretion System
(T3SS)

njects into

Yop Effectors
(YopE, YopH, YopJ, etc.)

isrupts suppresses

_________________ —~——
-
-~
~

~

Actin Cytoskeleton < Inflammatory Response

~
Semn e

-

td

~
. N
¢_ Phagocytosis

~

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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